molecular formula C24H24ClN5O3 B3017630 3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-42-0

3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B3017630
CAS RN: 877617-42-0
M. Wt: 465.94
InChI Key: XFTITKIAUXFQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Disease Treatment

  • A study by Koch et al. (2013) explored the use of tetrahydropyrimido[2,1-f]purinediones in treating neurodegenerative diseases like Parkinson's and Alzheimer's. They synthesized a library of these compounds, evaluating their interactions with adenosine receptors and ability to inhibit monoamine oxidases. Their research highlighted potent MAO-B inhibitors and A1/A2A adenosine receptor antagonists, suggesting potential applications in neurodegenerative disease treatment (Koch et al., 2013).

Adenosine Receptor Affinities

  • Szymańska et al. (2016) investigated the affinities of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs). They identified compounds with potent A1 AR antagonistic activity and established structure-activity relationships, which could be pivotal in developing AR-targeted therapies (Szymańska et al., 2016).

Serotonin Receptor Ligands

  • Research by Jurczyk et al. (2004) focused on pyrimido[2,1-f]purine-2,4-dione derivatives as ligands for serotonin and other receptors. They discovered compounds with high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential for psychiatric disorder treatments (Jurczyk et al., 2004).

Anti-inflammatory Activity

  • Kaminski et al. (1989) studied pyrimidopurinediones for their anti-inflammatory activity. Their findings suggested potential applications in treating chronic inflammation, comparing their potency to naproxen (Kaminski et al., 1989).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c1-15-12-28(18-10-6-7-11-19(18)33-3)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-8-4-5-9-17(16)25/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTITKIAUXFQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.